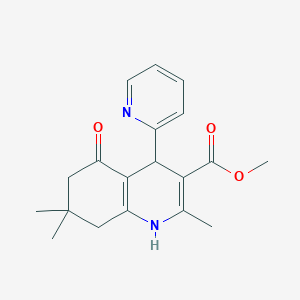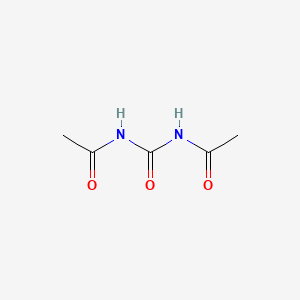
N,N'-Carbonylbis(acetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Carbonylbis(acetamide) can be synthesized through several methods. One common method involves the reaction of acetamide with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{2 CH3CONH2 + COCl2 → (CH3CONH)2CO + 2 HCl} ]
Another method involves the reaction of acetamide with carbonyl diimidazole (CDI) in the presence of a base. This method is often preferred due to its milder reaction conditions and higher yield.
Industrial Production Methods
In industrial settings, N,N’-Carbonylbis(acetamide) is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Carbonylbis(acetamide) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and urea.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the acetamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Acetic acid and urea.
Oxidation: Acetic acid and carbon dioxide.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Carbonylbis(acetamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Carbonylbis(acetamide) involves its ability to form hydrogen bonds and interact with various molecular targets. The carbonyl and amide groups in the compound can participate in hydrogen bonding, making it a useful stabilizing agent in biochemical systems. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules, potentially altering their biological activity.
Vergleich Mit ähnlichen Verbindungen
N,N’-Carbonylbis(acetamide) can be compared with other similar compounds such as:
N,N’-Diacetylurea: Similar structure but with different reactivity and applications.
N,N’-Carbonylbis(methylamide): Similar functional groups but with different substituents, leading to different chemical properties.
N,N’-Carbonylbis(benzamide): Contains aromatic groups, making it more hydrophobic and altering its reactivity.
N,N’-Carbonylbis(acetamide) is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile in various applications.
Eigenschaften
CAS-Nummer |
638-20-0 |
|---|---|
Molekularformel |
C5H8N2O3 |
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
N-(acetylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10) |
InChI-Schlüssel |
UJQLDFMZDSDZEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


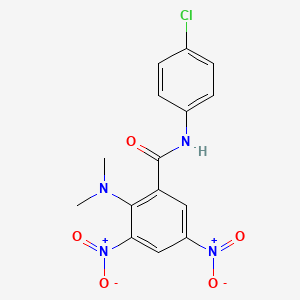

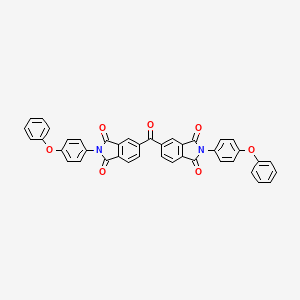
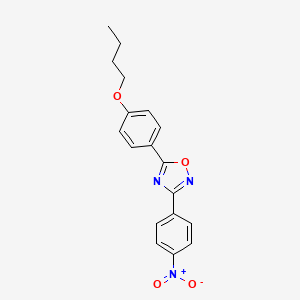

![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)

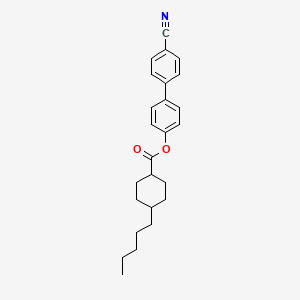
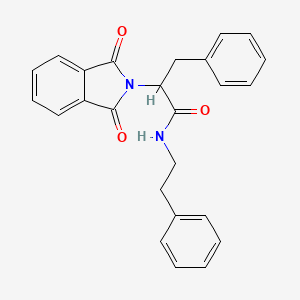
![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704983.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
